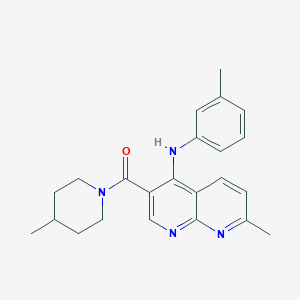

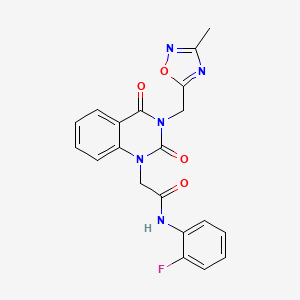

6-fluoro-N-(3-fluorophenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

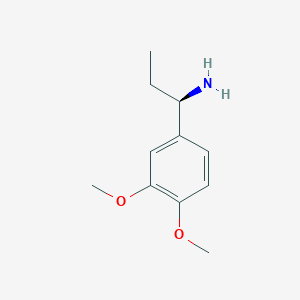

The compound “(6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone” is a quinoline derivative . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . For example, the 1H NMR spectrum of a similar compound showed peaks at various chemical shifts, indicating the presence of different types of protons .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the use of various halogen derivatives . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a similar compound was obtained as a white powder with a melting point of 85–87°C . The 1H NMR and 13C NMR spectra provided information about the types and numbers of protons and carbons in the compound .Applications De Recherche Scientifique

Spectroscopic Properties and Quantum Chemistry Calculations

Research on structurally similar compounds, such as 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones, has explored their spectroscopic properties. These studies focus on the electronic absorption, excitation, and fluorescence properties in various solvents, interpreting results through quantum chemistry calculations. This research highlights the influence of molecular structure and environmental factors on spectroscopic characteristics, potentially relevant for the study of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone in similar contexts (I. A. Z. Al-Ansari, 2016).

Anticancer and Antiproliferative Activity

Compounds with a base structure of 2-anilino-3-aroylquinolines, which share a degree of structural similarity with the compound , have been synthesized and evaluated for their anticancer activity. These compounds showed significant antiproliferative activity against various human cancer cell lines, indicating potential research applications of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone in cancer research (P. S. Srikanth et al., 2016).

Antibacterial Activity

Studies on fluoroquinolone derivatives, including moxifloxacinium chloride, reveal a broad spectrum of antibacterial activity. These findings suggest the potential for (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone to be investigated for similar antibacterial properties, given its structural features that might contribute to antimicrobial efficacy (K. Ravikumar & B. Sridhar, 2006).

5-HT1A Receptor Agonist Activity

Research into novel derivatives of 2-pyridinemethylamine has shown the modification of structural elements, such as the incorporation of fluorine atoms, to enhance 5-HT1A agonist activity. This suggests that the specific molecular framework of (6-Fluoro-4-((3-fluorophenyl)amino)quinolin-3-yl)(piperidin-1-yl)methanone might be explored for potential activity on the 5-HT1A receptor, contributing to its application in neurological or psychiatric disorder treatments (B. Vacher et al., 1999).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the search results, quinoline derivatives are known to exhibit a wide range of biological activities. They are present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Orientations Futures

Quinoline derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the design and development of new drugs with potential antimicrobial activity are needed .

Propriétés

IUPAC Name |

[6-fluoro-4-(3-fluoroanilino)quinolin-3-yl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O/c22-14-5-4-6-16(11-14)25-20-17-12-15(23)7-8-19(17)24-13-18(20)21(27)26-9-2-1-3-10-26/h4-8,11-13H,1-3,9-10H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGDADPQKUBYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=CC=C4)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2693612.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2693613.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)

![6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2693622.png)

![N-[4-({[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]methyl}thio)phenyl]-2-furamide](/img/no-structure.png)